2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-
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Overview
Description
2,4,8,10-Tetraoxaspiro[55]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- is a complex organic compound known for its unique spiro structure, which consists of two cyclic ether rings connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- typically involves the condensation of pentaerythritol with aldehydes under acidic conditions. The reaction is carried out at a pH of 3-5, using hydroquinone to stabilize the aldehyde and prevent polymerization . The reaction mixture is heated under reflux for several hours, followed by neutralization and removal of excess aldehyde and water. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of azeotropic distillation with organic solvents like benzene or toluene helps in the efficient removal of water, driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- has several applications in scientific research:
Polymer Chemistry: It is used as a crosslinking agent in the synthesis of polymers, enhancing their mechanical properties and stability.
Biological Studies: Researchers explore its potential as a building block for biologically active molecules, investigating its interactions with various biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials, contributing to the development of innovative products.
Mechanism of Action
The mechanism by which 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- exerts its effects involves its ability to form stable cyclic structures. These structures can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s spiro configuration allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound has a similar spiro structure but with vinyl groups instead of isopropyl groups.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another related compound, differing in the presence of ethylidene groups.
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its isopropyl groups enhance its hydrophobicity and stability, making it particularly useful in applications requiring robust materials .
Properties
CAS No. |
776324-26-6 |
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Molecular Formula |
C25H32O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3,9-bis(4-propan-2-ylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C25H32O4/c1-17(2)19-5-9-21(10-6-19)23-26-13-25(14-27-23)15-28-24(29-16-25)22-11-7-20(8-12-22)18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3 |
InChI Key |
QNMBXUWOGMIZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2OCC3(CO2)COC(OC3)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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